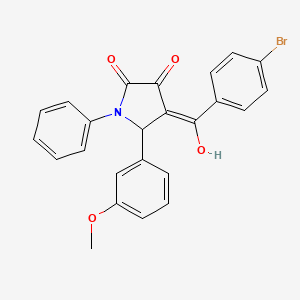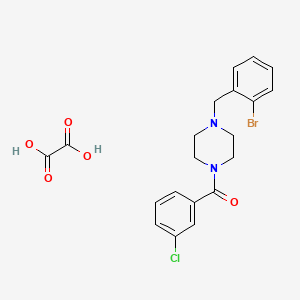
4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine
Descripción general
Descripción
4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine, also known as BFM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BFM belongs to the class of morpholine derivatives and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body. In
Mecanismo De Acción
4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine is believed to exert its therapeutic effects through the modulation of enzyme and receptor activity. By inhibiting the activity of acetylcholinesterase and butyrylcholinesterase, this compound increases the levels of acetylcholine in the brain, which is involved in various cognitive processes such as learning and memory. This compound also modulates the activity of the serotonin 5-HT1A receptor and the dopamine D2 receptor, which are involved in the regulation of mood and behavior.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase. This compound has also been found to have anti-cancer effects by inducing apoptosis, which is programmed cell death, in cancer cells. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have low toxicity in animal studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. This compound also has a short half-life in the body, which can limit its effectiveness in certain therapeutic applications.
Direcciones Futuras
There are several future directions for research on 4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of this compound's potential therapeutic effects in various disease models such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs. Overall, this compound has shown promising potential as a therapeutic compound, and further research is needed to fully understand its therapeutic properties.
Aplicaciones Científicas De Investigación
4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine has been studied for its potential therapeutic properties in various scientific research fields. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to modulate the activity of certain receptors such as the serotonin 5-HT1A receptor and the dopamine D2 receptor.
Propiedades
IUPAC Name |
1-benzofuran-2-yl-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-24-17-7-4-5-15(11-17)12-18-14-22(9-10-25-18)21(23)20-13-16-6-2-3-8-19(16)26-20/h2-8,11,13,18H,9-10,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIYGSRZJWVRTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(1,3-benzodioxol-5-yl)-3-benzoyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907531.png)
![4-[4-(3,4-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B3907544.png)
![methyl 3-[5-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoate](/img/structure/B3907546.png)
![6-[3-(4-chlorobenzoyl)-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907558.png)


![4-(3-methyl-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B3907579.png)
![6-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-nitrobenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907586.png)
![6-[3-(4-chlorobenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907587.png)
![1-(1-naphthylmethyl)-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B3907590.png)
![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(3-thienyl)acrylonitrile](/img/structure/B3907591.png)
![4-phenyl-1-{[1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carbonitrile](/img/structure/B3907616.png)

![6-[3-hydroxy-5-(4-methylphenyl)-4-(4-nitrobenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907622.png)
